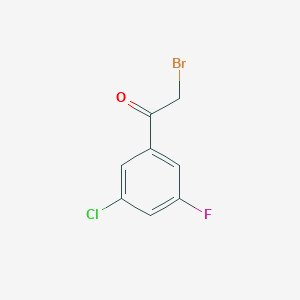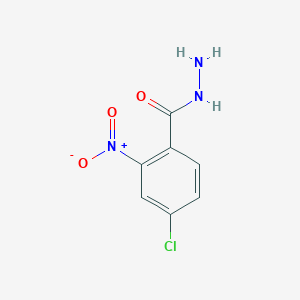
4-Chloro-2-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-nitrobenzohydrazide is an organic compound with the molecular formula C7H6ClN3O3 It is a derivative of benzohydrazide, where the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrobenzohydrazide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Condensation: The hydrazide group can participate in condensation reactions with carbonyl compounds to form hydrazones and hydrazides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, alkoxides, ethanol, methanol.
Condensation: Aldehydes, ketones, acetic acid, ethanol.
Major Products Formed
Reduction: 4-Chloro-2-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones and hydrazides.
科学的研究の応用
4-Chloro-2-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties. Derivatives of this compound have shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2-nitrobenzohydrazide and its derivatives involves interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The hydrazide group can form covalent bonds with carbonyl-containing biomolecules, disrupting their function.
類似化合物との比較
Similar Compounds
4-Nitrobenzohydrazide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-Chloro-4-nitrobenzohydrazide: Has the chlorine and nitro groups in different positions, which can influence its chemical properties and applications.
4-Chloro-2-nitroaniline: Contains an amino group instead of a hydrazide group, leading to different reactivity and applications.
Uniqueness
4-Chloro-2-nitrobenzohydrazide is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which can influence its reactivity and biological activity. The hydrazide group also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H6ClN3O3 |
|---|---|
分子量 |
215.59 g/mol |
IUPAC名 |
4-chloro-2-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6ClN3O3/c8-4-1-2-5(7(12)10-9)6(3-4)11(13)14/h1-3H,9H2,(H,10,12) |
InChIキー |
NSSYTKDBLOMFLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


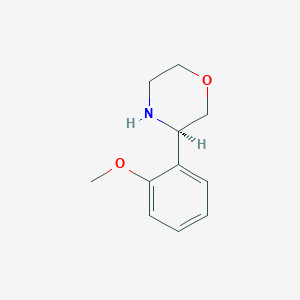
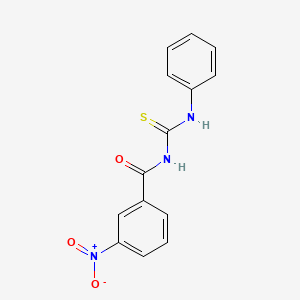
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
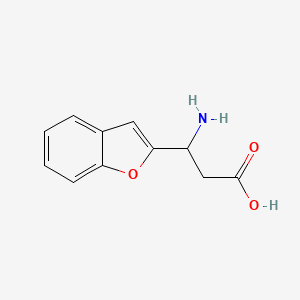




![Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
![(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)


